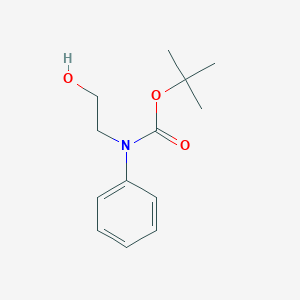

tert-Butyl (2-hydroxyethyl)phenylcarbamate

説明

特性

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRDREFSISCMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640996 | |

| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121492-10-2 | |

| Record name | 1,1-Dimethylethyl N-(2-hydroxyethyl)-N-phenylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121492-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate, also known as N-Boc-Phenylglycinol, is a chemical compound used in various biochemical applications. It’s known that it’s used as a building block in the synthesis of other complex molecules, including chiral organoselenanes and organotelluranes.

Mode of Action

The compound itself doesn’t interact directly with biological targets. Instead, it serves as a precursor in chemical reactions. For instance, it undergoes enzymatic kinetic resolution via lipase-catalyzed transesterification reaction. This process leads to the optically pure ®- and (S)-enantiomers of the compound, which can be used in further chemical syntheses.

Biochemical Pathways

As a chemical precursor, N-Boc-Phenylglycinol doesn’t directly affect any biochemical pathways. For example, organoselenanes and organotelluranes, which can be synthesized from the enantiomers of this compound, have been investigated as inhibitors of certain enzymes.

Result of Action

The primary result of the action of N-Boc-Phenylglycinol is the production of other chemical compounds. For instance, it can be used to produce optically pure ®- and (S)-enantiomers via lipase-catalyzed transesterification. These enantiomers can then be used as precursors for the synthesis of other compounds, such as organoselenanes and organotelluranes.

Action Environment

The action of N-Boc-Phenylglycinol is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the lipase-catalyzed transesterification of this compound is performed under specific conditions to ensure the production of the desired enantiomers.

生物活性

tert-Butyl (2-hydroxyethyl)phenylcarbamate is a compound that has garnered interest in pharmacological and biochemical research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, while providing detailed data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a hydroxyethyl moiety, and a phenylcarbamate functional group. This unique structure contributes to its biological activity, particularly in modulating receptor functions and enzymatic pathways.

- TRPA1 Modulation : Research indicates that compounds similar to this compound can modulate the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is involved in pain perception and inflammation. Compounds that act as TRPA1 antagonists may help alleviate conditions such as asthma and chronic pain by blocking the effects of irritants that activate this channel .

- Neuroprotective Effects : In vitro studies have shown that related compounds can protect astrocytes from amyloid beta-induced toxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's. The mechanism involves inhibition of pro-inflammatory cytokines such as TNF-α, which are elevated during neuroinflammation .

Therapeutic Applications

The biological activity of this compound suggests various therapeutic applications:

- Pain Management : Due to its interaction with TRPA1 channels, it may be effective in treating acute and chronic pain conditions.

- Anti-inflammatory Agents : The ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.

- Neuroprotection : Its potential to reduce oxidative stress and inflammation in neuronal cells could make it beneficial in neurodegenerative disease management.

Study 1: TRPA1 Antagonism

A study demonstrated that certain carbamate derivatives could effectively inhibit TRPA1 channel activity, leading to reduced pain responses in animal models. This suggests that this compound may share similar properties .

Study 2: Neuroprotective Effects

In a controlled experiment involving astrocyte cultures exposed to amyloid beta, treatment with related compounds showed a reduction in cell death and inflammatory markers. This indicates potential for therapeutic strategies targeting Alzheimer's disease .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

科学的研究の応用

Pharmaceutical Development

Role as a Synthetic Intermediate

tert-Butyl (2-hydroxyethyl)phenylcarbamate is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and stability, making it a valuable component in drug formulation processes. For instance, research has shown that derivatives of this compound can be transformed into optically pure enantiomers through enzymatic kinetic resolution, which are critical for developing chiral drugs .

Case Study: Kinetic Resolution

A study demonstrated the lipase-catalyzed transesterification of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase B (CAL-B). This process yielded high enantioselectivity (E > 200), allowing for the production of enantiomerically pure compounds that serve as advanced synthetic intermediates in pharmaceutical applications .

Agricultural Chemicals

Enhancement of Pesticides and Herbicides

In agriculture, this compound is incorporated into formulations for pesticides and herbicides. It improves the effectiveness of active ingredients while minimizing environmental impact. This compound's ability to enhance the solubility and stability of agricultural chemicals contributes to more efficient pest control strategies .

Data Table: Efficacy in Agricultural Formulations

| Application | Effectiveness Improvement | Environmental Impact |

|---|---|---|

| Pesticides | Enhanced stability | Reduced toxicity |

| Herbicides | Improved solubility | Lower runoff risk |

Polymer Chemistry

Modifier in Polymer Production

This compound acts as a modifier in the production of polymers, contributing to improved flexibility and durability in materials used for coatings and adhesives. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for various industrial applications .

Case Study: Polymer Performance

Research indicates that incorporating this compound into polymer formulations results in significant improvements in tensile strength and elongation at break compared to standard formulations without this modifier.

Cosmetic Formulations

Moisturizing Benefits

In cosmetics, this compound is valued for its moisturizing properties and ability to enhance product texture. It is commonly used in skincare products to improve hydration and skin feel, making it an essential ingredient in lotions and creams .

Data Table: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Lotions | Moisturization |

| Creams | Texture enhancement |

Analytical Chemistry

Reagent for Detection

In analytical chemistry, this compound serves as a reagent in various techniques for detecting and quantifying substances within complex mixtures. Its chemical properties facilitate the identification of target compounds through chromatographic methods .

Case Study: Chromatographic Analysis

A study highlighted the use of this compound as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS), demonstrating its effectiveness in enhancing the detection limits of certain analytes.

準備方法

Reaction Conditions and Optimization

Studies evaluated solvents, catalysts, and temperatures to maximize yield (Table 1). Dichloromethane (CH₂Cl₂) with 4-dimethylaminopyridine (DMAP) at room temperature for 24 hours yielded 60% of tert-butyl (2-acetylphenyl)carbamate (2 ). Switching to tetrahydrofuran (THF) under reflux for 12 hours improved yields to 67%, attributed to enhanced reaction kinetics at elevated temperatures.

Table 1: Optimization of Boc Protection Conditions

| Entry | Solvent | Additive | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CH₂Cl₂ | DMAP | RT | 24 | 60 |

| 2 | THF | DMAP | Reflux | 12 | 67 |

| 3 | Ethyl acetate | None | RT | 24 | <40 |

Key factors influencing yield include solvent polarity and the presence of DMAP, which accelerates Boc activation. Prolonged reaction times in polar solvents like ethyl acetate led to decomposition, reducing yields below 40%.

Reduction to Alcohol: Synthesis of Racemic tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate

The ketone group in 2 is reduced to a secondary alcohol using sodium borohydride (NaBH₄), producing racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (3 ).

Procedure and Yield

In a typical protocol, 2 (5 mmol) is dissolved in methanol (50 mL) and treated with NaBH₄ (5.5 mmol) at 0°C. After warming to room temperature and stirring for 2 hours, the reaction is quenched, extracted with dichloromethane, and purified via silica gel chromatography to yield 3 in 84%. The reaction’s simplicity and high efficiency make it ideal for large-scale synthesis.

Mechanistic Insights

NaBH₄ selectively reduces the ketone without affecting the Boc-protected amine, owing to the steric hindrance and electronic effects of the carbamate group. Nuclear magnetic resonance (NMR) analysis confirms the formation of the racemic alcohol, with characteristic peaks at δ 1.45 (Boc tert-butyl) and δ 4.85 (hydroxyl proton).

Enzymatic Kinetic Resolution for Enantiopure Products

The racemic alcohol (3 ) is resolved into its (R)- and (S)-enantiomers via lipase-catalyzed transesterification. CAL-B emerges as the most effective biocatalyst, demonstrating unparalleled enantioselectivity.

Transesterification Protocol

A mixture of 3 (5 mmol), CAL-B (400 mg), and vinyl acetate (20 mmol) in hexane is stirred at 40°C for 24 hours. The enzyme preferentially acetylates the (S)-enantiomer, leaving (R)-3 unreacted. Post-reaction, the products are separated chromatographically.

Table 2: Enzymatic Resolution Efficiency

| Time (h) | Conversion (%) | ee (S)-3 (%) | ee (R)-4 (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| 12 | 47 | 88 | >99 | >200 |

| 24 | 50 | >99 | >99 | >200 |

| 48 | 52 | >99 | 95 | 190 |

At 24 hours, the process achieves 50% conversion with both enantiomers exhibiting >99% enantiomeric excess (ee). Prolonged incubation beyond 24 hours reduces ee due to non-selective background reactions.

Scalability and Industrial Considerations

Catalyst Reusability

CAL-B immobilized on acrylic resin (Novozym® 435) retains >90% activity after five cycles, making it cost-effective for industrial applications.

Solvent Selection

Hexane is preferred for its low polarity, which enhances enzyme stability and minimizes side reactions. Substituting hexane with toluene or tert-butyl methyl ether reduces conversion rates by 15–20%.

Comparative Analysis of Alternative Methods

While enzymatic resolution dominates, chemical methods using chiral auxiliaries or metal catalysts have been explored. For example, Sharpless asymmetric epoxidation achieves moderate ee (70–80%) but requires toxic metals like titanium, complicating purification . In contrast, CAL-B offers a greener and more efficient route.

Q & A

Basic Research Questions

What are the standard synthetic routes for tert-Butyl (2-hydroxyethyl)phenylcarbamate, and how can purity be validated?

Methodological Answer:

The compound is typically synthesized via carbamate-forming reactions, such as the coupling of tert-butyl chloroformate with a hydroxyethylphenylamine precursor under basic conditions. Key steps include maintaining anhydrous conditions and controlled temperatures (e.g., 0–25°C) to minimize side reactions. For purity validation, use:

- HPLC with UV detection (λ = 210–254 nm) to assess organic impurities.

- NMR (¹H/¹³C) to confirm structural integrity, focusing on carbamate carbonyl signals (~155–160 ppm in ¹³C NMR) and tert-butyl group protons (~1.3 ppm in ¹H NMR) .

- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (±0.001 Da tolerance).

What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators (US) or P1 filters (EU) for particulate protection during powder handling .

- Ventilation: Conduct reactions in fume hoods with ≥100 ft/min face velocity to limit inhalation exposure.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution ≥20 minutes .

How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds (e.g., >150°C may indicate degradation).

- Hydrolytic Stability: Incubate in buffered solutions (pH 4–9) at 25°C/40°C for 7–30 days, monitoring degradation via HPLC. Carbamates are prone to hydrolysis in acidic/basic conditions, releasing CO₂ and tert-butanol .

- Light Sensitivity: Store in amber glass under nitrogen; assess photostability via accelerated UV exposure (ICH Q1B guidelines) .

Advanced Research Questions

How can reaction conditions be optimized to improve diastereoselectivity in the synthesis of chiral derivatives?

Methodological Answer:

- Solvent Screening: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of intermediates. Evidence shows that DMF improves yields by 15–20% compared to dichloromethane .

- Catalytic Control: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to induce stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Temperature Gradients: Lower temperatures (e.g., −20°C) reduce kinetic competition, favoring one diastereomer.

How should researchers reconcile contradictory stability data reported in different studies?

Methodological Answer:

- Contextual Analysis: Compare experimental parameters (e.g., purity of starting materials, moisture levels). For example, discrepancies in thermal stability (e.g., 103–106°C vs. 124°C ) may arise from varying impurity profiles.

- Replicate Conditions: Reproduce conflicting studies using identical equipment (e.g., DSC vs. TGA for melting points).

- Advanced Characterization: Use FT-IR to detect trace hydrolyzed byproducts (e.g., free amine peaks at ~3300 cm⁻¹) or XRD to identify polymorphic forms affecting stability .

What computational strategies are effective for modeling this compound’s intermolecular interactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict hydrogen-bonding networks (e.g., between carbamate carbonyl and hydroxyl groups). Compare with crystallographic data .

- Molecular Dynamics (MD): Simulate solvation effects in explicit solvents (e.g., water, ethanol) to study aggregation behavior.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on binding affinity (ΔG) and pose validation via NMR titration .

How can environmental impacts be minimized during large-scale synthesis?

Methodological Answer:

- Green Solvent Substitution: Replace DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF to reduce toxicity .

- Catalyst Recycling: Immobilize catalysts on silica or magnetic nanoparticles to enable reuse (>5 cycles without activity loss).

- Waste Stream Analysis: Implement membrane technologies (e.g., nanofiltration) to recover unreacted tert-butyl precursors (>90% efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。